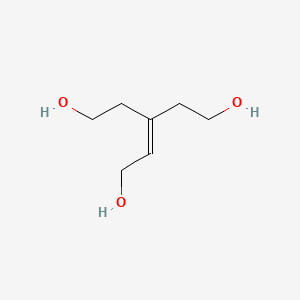
2-Diazo-1-naphthol-5-sulfonic acid sod&
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazo-1-naphthol-5-sulfonic acid sodium salt is a chemical compound with the empirical formula C10H5N2NaO4S. It is also known by other names such as 6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid sodium salt and Sodium 2-diazo-1-naphthol-5-sulfonate hydrate . This compound is notable for its diazo group, which is a functional group characterized by two linked nitrogen atoms (N=N).
Méthodes De Préparation
The synthesis of 2-Diazo-1-naphthol-5-sulfonic acid sodium salt typically involves the reaction of 2-naphthol-5-sulfonic acid with nitrous acid, which introduces the diazo group into the molecule. The reaction is carried out under acidic conditions and often requires careful control of temperature and pH to ensure the stability of the diazo compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to purify and isolate the final product.
Analyse Des Réactions Chimiques
2-Diazo-1-naphthol-5-sulfonic acid sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other substituents under certain conditions.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo dyes.
Decomposition Reactions: The diazo group can decompose to form nitrogen gas and a reactive intermediate.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Diazo-1-naphthol-5-sulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: The compound can be used in biochemical assays and as a labeling reagent.
Industry: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Diazo-1-naphthol-5-sulfonic acid sodium salt involves the reactivity of the diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can result in the formation of new chemical bonds or the modification of existing ones .
Comparaison Avec Des Composés Similaires
2-Diazo-1-naphthol-5-sulfonic acid sodium salt can be compared with other diazo compounds such as:
- 2-Diazo-1-naphthol-4-sulfonic acid sodium salt
- 2-Diazo-1-naphthol-3-sulfonic acid sodium salt
These compounds share similar structural features but differ in the position of the sulfonic acid group on the naphthol ring. This difference can influence their reactivity and applications .
Propriétés
Numéro CAS |
312619-43-5 |
|---|---|
Formule moléculaire |
C10H9N2NaO5S |
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
sodium;6-diazo-5-hydroxy-5H-naphthalene-1-sulfonate;hydrate |
InChI |
InChI=1S/C10H8N2O4S.Na.H2O/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16;;/h1-5,10,13H,(H,14,15,16);;1H2/q;+1;/p-1 |
Clé InChI |
MPJHBNQXLMVKSH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CC(=[N+]=[N-])C2O)C(=C1)S(=O)(=O)[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)
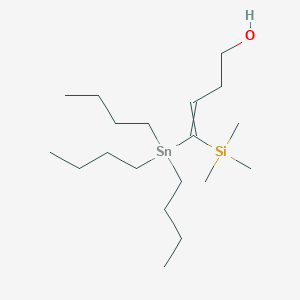

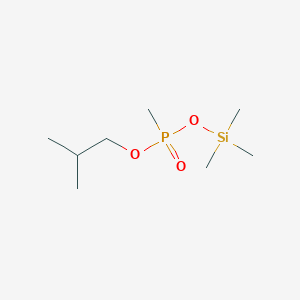
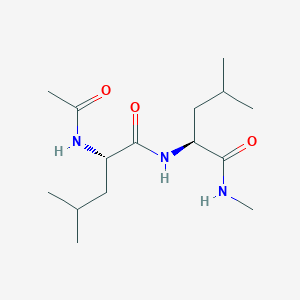
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)
![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
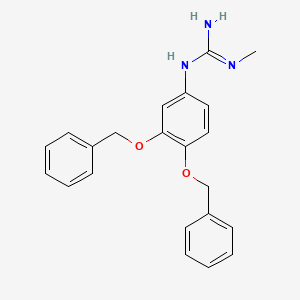
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
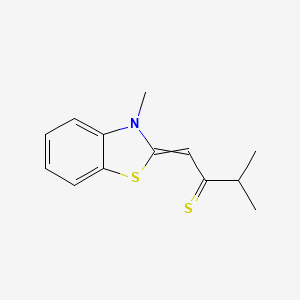
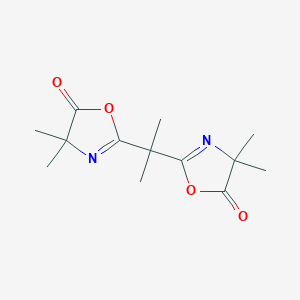
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
